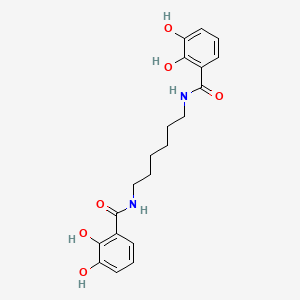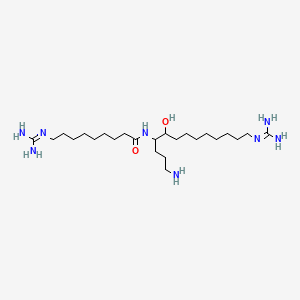
Eulicin
Overview
Description
Eulicin is an antibiotic compound produced by the bacterium Streptomyces species. It exhibits significant activity against gram-positive bacteria, mycobacteria, and various fungi, including Saccharomyces cerevisiae and Aspergillus niger. This compound has also shown inhibitory effects on the replication of the human immunodeficiency virus (HIV).
Preparation Methods
Synthetic Routes and Reaction Conditions: Eulicin can be synthesized through a series of chemical reactions involving guanidine derivatives. The process typically involves the following steps:
Formation of Guanidine Derivatives: Guanidine derivatives are prepared by reacting guanidine with acyclic carbon skeletons substituted by carboxyl groups.
Hydrolysis: this compound is produced by acid hydrolysis of its precursor compounds, such as this compound acetate.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Eulicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity .
Scientific Research Applications
Eulicin has a wide range of scientific research applications, including:
HIV Research: this compound has been studied for its ability to inhibit HIV infection and replication.
Cancer Research: this compound is used in the study of actin polymerization, providing insights into cellular mechanisms influenced by the compound, particularly in cancer research.
Multidrug Resistance: this compound has shown potential in reversing multidrug resistance in cancer therapy.
Mechanism of Action
Eulicin exerts its effects by inhibiting the growth of certain systemic fungi and bacteria. It also inhibits HIV replication. The molecular targets and pathways involved include:
Inhibition of Fungal and Bacterial Growth: this compound disrupts the cell wall synthesis of fungi and bacteria, leading to cell death.
HIV Replication Inhibition: this compound interferes with the replication process of HIV, preventing the virus from multiplying.
Comparison with Similar Compounds
Eulicin can be compared with other similar compounds, such as:
Eulicinine: An antifungal compound produced by acid hydrolysis of this compound.
Euphosalicin: A diterpene polyester isolated from Euphorbia salicifolia, which has shown more activity than verapamil in reversing multidrug resistance.
Uniqueness of this compound: this compound’s unique combination of antibacterial, antifungal, and antiviral properties, along with its potential in reversing multidrug resistance, makes it a valuable compound in scientific research and therapeutic applications.
Properties
IUPAC Name |
N-[1-amino-13-(diaminomethylideneamino)-5-hydroxytridecan-4-yl]-9-(diaminomethylideneamino)nonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N8O2/c25-17-13-14-20(21(33)15-9-5-1-3-7-11-18-30-23(26)27)32-22(34)16-10-6-2-4-8-12-19-31-24(28)29/h20-21,33H,1-19,25H2,(H,32,34)(H4,26,27,30)(H4,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPBKZGYQDPIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C(N)N)CCCC(C(CCCN)NC(=O)CCCCCCCCN=C(N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968059 | |
| Record name | N-(1-Amino-13-carbamimidamido-5-hydroxytridecan-4-yl)-9-carbamimidamidononanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534-76-9 | |
| Record name | Eulicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Amino-13-carbamimidamido-5-hydroxytridecan-4-yl)-9-carbamimidamidononanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


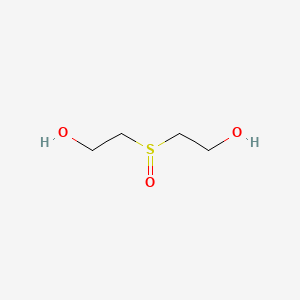
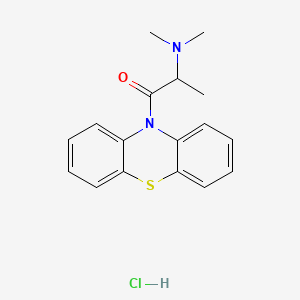
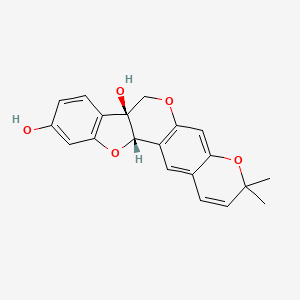
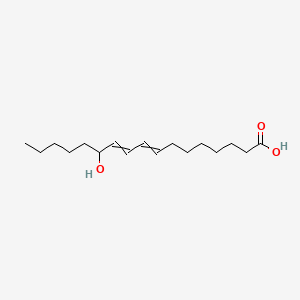
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[(4-azidophenoxy)-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1215432.png)
![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1215434.png)
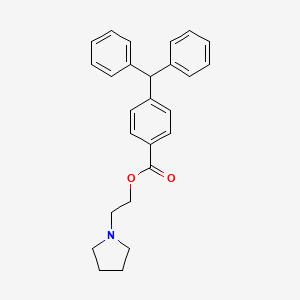
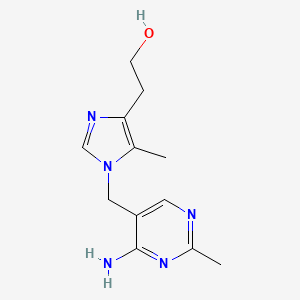
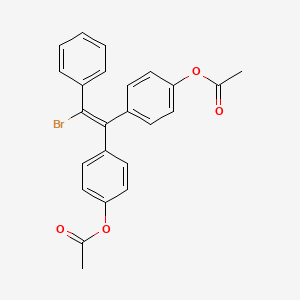
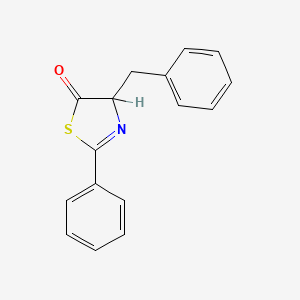
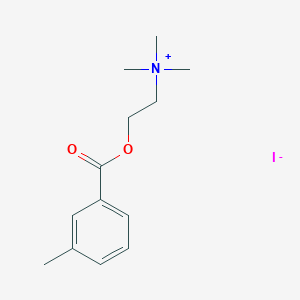
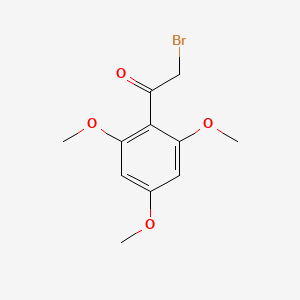
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[[2-(1-hydroxyethyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1215445.png)
